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molecular formula C7H5BrClNO2 B1278410 1-(Bromomethyl)-4-chloro-2-nitrobenzene CAS No. 52311-59-8

1-(Bromomethyl)-4-chloro-2-nitrobenzene

Cat. No. B1278410
M. Wt: 250.48 g/mol
InChI Key: DJYOHIQKJHEBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596799

Procedure details

To a stirred solution of 10 g of 4-chloro-2-nitrobenzyl alcohol in 200 mL of ether is added dropwise a solution of 17.7 g phosphorus tribromide in 100 mL of ether. The temperature of the reaction mixture is maintained at 15° or lower by means of cooling with an ice-water bath. On completion of the addition the reaction mixture is allowed to stir for an additional 1 hour at 15° and then at room temperature overnight. The reaction mixture is neutralized with 100 mL of 3N sodium hydroxide, and the layers are separated. The ethereal extracts are washed with 2×250 mL of brine, dried over anydrous sodium sulfate; the solvent is evaporated to dryness under reduced pressure to yield 4-chloro-2-nitrobenzyl bromide melting at 50°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.P(Br)(Br)[Br:14].[OH-].[Na+]>CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:14])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(CO)C=C1)[N+](=O)[O-]
Name
Quantity
17.7 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 1 hour at 15°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture is maintained at 15° or lower by means
TEMPERATURE
Type
TEMPERATURE
Details
of cooling with an ice-water bath
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The ethereal extracts are washed with 2×250 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(CBr)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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